4-methoxy-N-(naphthalen-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-1-(4-METHYLPHENYL)-N-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-1-(4-METHYLPHENYL)-N-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxy and Methylphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Naphthyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-1-(4-METHYLPHENYL)-N-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-METHOXY-1-(4-METHYLPHENYL)-N-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-METHOXY-1-(4-METHYLPHENYL)-N-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-METHOXY-1-(4-METHYLPHENYL)-N-(NAPHTHALEN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE: shares similarities with other pyridazine derivatives and naphthyl-containing compounds.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-N-naphthalen-1-yl-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c1-15-10-12-17(13-11-15)26-21(27)14-20(29-2)22(25-26)23(28)24-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,1-2H3,(H,24,28) |
InChI Key |
LTIDTKIYNKGNIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.